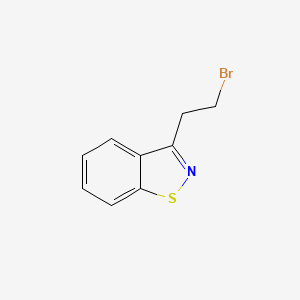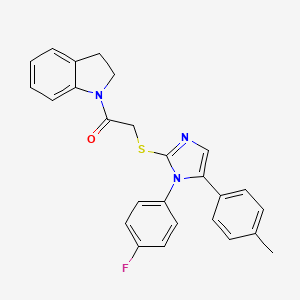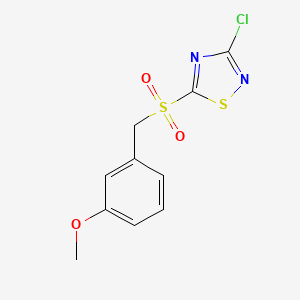
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group, a methoxybenzylsulfonyl group, and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzyl chloride with sodium sulfite to form 3-methoxybenzylsulfonic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield the desired thiadiazole compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and various derivatives with modified functional groups.
科学研究应用
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole varies depending on its application. In biological systems, it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound may also induce oxidative stress or disrupt cellular processes, contributing to its antimicrobial and anticancer effects. Further research is needed to fully elucidate the molecular pathways involved.
相似化合物的比较
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
5-Phenyl-1,2,4-thiadiazole: Lacks the chloro and methoxybenzylsulfonyl groups, resulting in different chemical properties and applications.
3-Methyl-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole: Similar structure but with a methyl group instead of a chloro group, leading to variations in reactivity and biological activity.
5-(3-Methoxybenzylsulfonyl)-1,2,4-thiadiazole:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-chloro-5-[(3-methoxyphenyl)methylsulfonyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S2/c1-16-8-4-2-3-7(5-8)6-18(14,15)10-12-9(11)13-17-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLZAGQQLDIBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)(=O)C2=NC(=NS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine](/img/structure/B2812329.png)
![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812335.png)
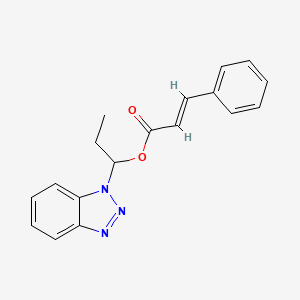

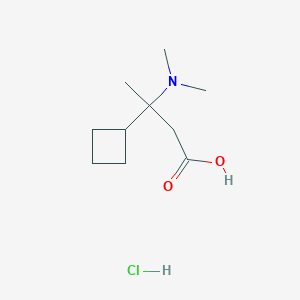
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2812342.png)
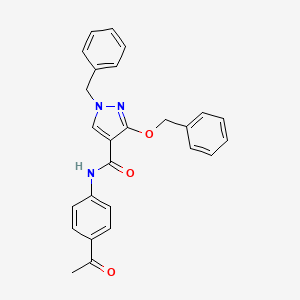
![4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812345.png)

![4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane]](/img/structure/B2812350.png)
